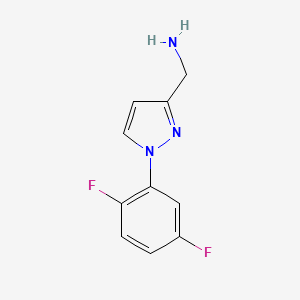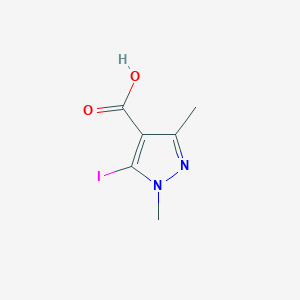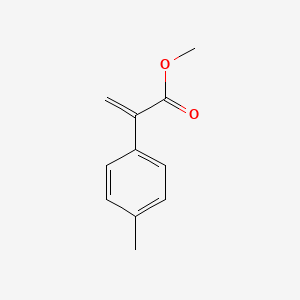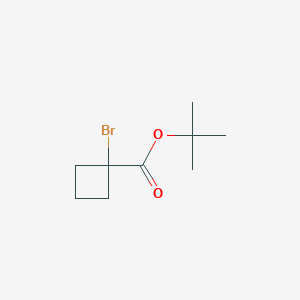
Tert-butyl 1-bromocyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 1-bromocyclobutane-1-carboxylate: is an organic compound with the molecular formula C9H15BrO2. It is a brominated cyclobutane derivative with a tert-butyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-butyl 1-bromocyclobutane-1-carboxylate can be synthesized through the bromination of cyclobutane derivatives followed by esterification. One common method involves the bromination of cyclobutane-1-carboxylic acid, followed by reaction with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods: Industrial production methods for tert-butyl 1-bromocyclobutane-1-carboxylate typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 1-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the brominated compound into a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Corresponding substituted cyclobutane derivatives.
Reduction: Cyclobutane-1-carboxylate.
Oxidation: Cyclobutane-1-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: tert-butyl 1-bromocyclobutane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane-containing compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated cyclobutane derivatives on biological systems.
Industry: In the industrial sector, tert-butyl 1-bromocyclobutane-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 1-bromocyclobutane-1-carboxylate involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Comparaison Avec Des Composés Similaires
Ethyl 1-bromocyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
tert-butyl 1-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: tert-butyl 1-bromocyclobutane-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H15BrO2 |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
tert-butyl 1-bromocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6H2,1-3H3 |
Clé InChI |
BRKPVWIIOFNEBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


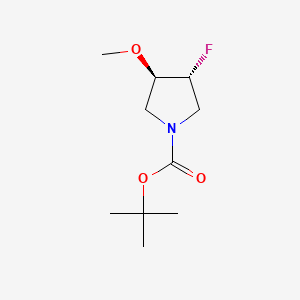
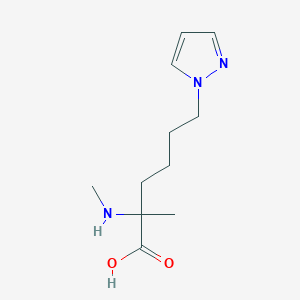
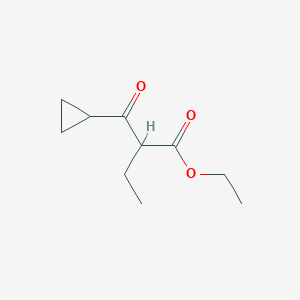
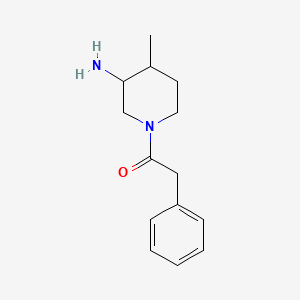



![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
